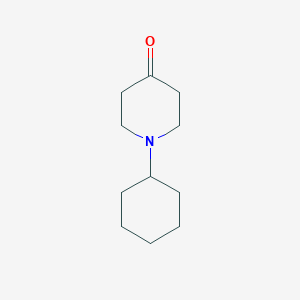

1-Cyclohexylpiperidin-4-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclohexylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYHUQVNANUTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482520 | |

| Record name | 1-cyclohexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16771-84-9 | |

| Record name | 1-cyclohexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations of the 1 Cyclohexylpiperidin 4 One Framework

Carbonyl Group Derivatization and Redox Chemistry

The ketone functional group at the 4-position of the piperidine (B6355638) ring is a primary site for a variety of chemical transformations, including reduction, oxidation, and nucleophilic addition reactions.

The reduction of the carbonyl group in 1-cyclohexylpiperidin-4-one to a hydroxyl group yields 1-cyclohexylpiperidin-4-ol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) has been successfully employed for this reduction. The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to the formation of either cis or trans isomers of the resulting alcohol. This stereoselectivity is crucial in the synthesis of specific biologically active molecules where the spatial orientation of the hydroxyl group is critical for its activity.

A general procedure for the preparation of piperidin-4-ols involves stirring the ketone with a reducing agent like catecholborane at a controlled temperature. The reaction is then quenched, and the product is extracted and purified. The stereochemistry of the reduction can be influenced by the steric hindrance posed by the cyclohexyl group and the reaction conditions.

Table 1: Reagents for Selective Reduction

| Reducing Agent | Product | Reference |

| Sodium Borohydride | 1-Cyclohexylpiperidin-4-ol | |

| Catecholborane | Substituted Piperidin-4-ols | |

| Lithium Aluminum Hydride | Alcohols |

This table is generated based on data from the text and is for illustrative purposes.

While the carbonyl group itself is at a higher oxidation state, oxidation reactions can be performed on other parts of the molecule or on derivatives of the ketone. For instance, if the ketone is first reduced to an alcohol, the resulting secondary alcohol can be oxidized back to a ketone using various oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation or side reactions. Oxidation reactions can also be used to introduce new functional groups, thereby increasing the molecular complexity and providing handles for further derivatization.

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. This reactivity allows for a wide range of condensation and nucleophilic addition reactions.

Aldol (B89426) Condensation: In the presence of a base, this compound can react with other carbonyl compounds (aldehydes or ketones) to form β-hydroxy ketones, which can then be dehydrated to yield α,β-unsaturated ketones. This reaction, known as the aldol condensation, is a powerful tool for forming new carbon-carbon bonds.

Claisen-Schmidt Condensation: A variation of the aldol condensation, the Claisen-Schmidt condensation, involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. This reaction is particularly useful for synthesizing chalcone-like structures.

Ugi Four-Component Reaction: The ketone functionality can participate in multicomponent reactions like the Ugi reaction. This one-pot reaction involves a ketone, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides, offering a rapid way to generate molecular diversity.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl group leads to the formation of a cyanohydrin. This reaction is significant as it introduces a new carbon atom and a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Derivatization with Hydrazines: The carbonyl group can be derivatized by reacting with hydrazine (B178648) derivatives to form hydrazones. This is a common method for the characterization and quantification of carbonyl compounds.

Modification of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a nucleophilic center and can be readily modified. Alkylation, acylation, and other N-functionalization reactions can be performed to introduce a variety of substituents at the N-1 position. These modifications can significantly influence the pharmacological properties of the resulting compounds. For example, N-benzyl piperidine derivatives have shown activity as influenza virus inhibitors.

Cyclohexyl Ring Functionalization and Stereochemical Control

Functionalization of the cyclohexyl ring provides another avenue for structural diversification. Reactions can be designed to introduce substituents at various positions on the cyclohexyl ring. The stereochemistry of these substituents is of great importance, as different stereoisomers can exhibit distinct biological activities. For example, the cis and trans isomers of a PROTAC linker containing a cyclohexyl group showed different binding affinities and degradation activities.

Stereochemical control during reactions is a critical aspect of synthesizing complex molecules. The stereochemical outcome of a reaction can be influenced by the existing stereocenters in the molecule, the reagents used, and the reaction conditions. Techniques like substrate-controlled synthesis and the use of chiral catalysts are employed to achieve the desired stereoisomer.

Exploration of Novel Rearrangements and Ring Transformations

The this compound framework can undergo various rearrangement and ring transformation reactions, leading to the formation of novel heterocyclic systems. For instance, under certain conditions, piperidin-4-ones can be synthesized via the reduction of tetrahydropyridinylidene salts. The Pummerer rearrangement is another type of reaction that can be relevant in the context of sulfoxide-containing derivatives. These transformations are valuable for creating structurally unique compounds with potentially interesting biological properties.

Strategic Utility of 1 Cyclohexylpiperidin 4 One As a Versatile Synthetic Building Block

Precursor for Pharmacologically Active Compounds

The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.govresearchgate.net 1-Cyclohexylpiperidin-4-one serves as a readily available and versatile precursor for the synthesis of a diverse range of therapeutically relevant molecules.

Synthesis of Therapeutically Relevant Piperidine Derivatives

The piperidine ring is a fundamental component in many drug classes due to its ability to confer favorable pharmacokinetic properties. researchgate.net this compound provides a direct entry point to a variety of substituted piperidine derivatives. The ketone functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of hydrazones and other C=N double bond-containing derivatives. biomedpharmajournal.org These reactions enable the introduction of diverse functional groups at the 4-position of the piperidine ring, leading to the generation of extensive chemical libraries for drug discovery programs.

Construction of Isoindolinone and Benzamide Scaffolds

The versatility of this compound extends to its use in the construction of more complex heterocyclic systems, such as isoindolinones and benzamides. These scaffolds are present in a number of pharmacologically active compounds. The construction of these frameworks often involves multi-step synthetic sequences where the piperidinone moiety plays a crucial role in directing the assembly of the target molecule. For example, Brønsted acid-promoted C(sp³)-H functionalization has been utilized for the synthesis of isoindolinone scaffolds. researchgate.net

Elaboration into Complex Polycyclic Nitrogen Heterocycles (e.g., Quinazolinones)

The piperidinone core of this compound can be elaborated into more complex polycyclic nitrogen-containing heterocycles, such as quinazolinones. These structures are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The synthesis of these complex systems often involves annulation reactions where the pre-existing piperidine ring serves as a foundational component for the construction of the additional rings. The strategic use of this compound in this context allows for the efficient assembly of intricate molecular architectures that would be challenging to access through other synthetic routes.

Role in the Development of Receptor Ligands and Enzyme Inhibitors

The piperidine motif is a common feature in molecules designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. This compound serves as a valuable starting material for the synthesis of novel receptor ligands and enzyme inhibitors. The ability to readily modify the 4-position of the piperidine ring allows for the fine-tuning of the molecule's steric and electronic properties to achieve optimal binding affinity and selectivity for the target protein. For example, derivatives of 1-cyclohexylpiperidin-4-amine (B1598314) have been investigated for their affinity for dopamine (B1211576) receptors.

Applications in Agrochemical and Material Science Syntheses

While the primary focus of research on this compound has been in the pharmaceutical arena, its utility as a synthetic building block extends to the fields of agrochemistry and material science. The piperidine core is present in some classes of herbicides and pesticides. The synthetic methodologies developed for the derivatization of this compound can be applied to the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

In material science, nitrogen-containing heterocyclic compounds are utilized in the development of polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com The N-cyclohexyl group in this compound can impart specific physical properties, such as solubility and thermal stability, to the resulting materials.

Multicomponent Reaction Strategies Incorporating the Piperidinone Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. frontiersin.org this compound is an excellent substrate for various MCRs, including the Ugi and Passerini reactions. nih.gov

In the context of an Ugi four-component reaction, this compound can serve as the ketone component, reacting with an amine, a carboxylic acid, and an isocyanide to produce complex α-acylamino amides. nih.govbeilstein-journals.orgub.edu This strategy allows for the introduction of four points of diversity in a single synthetic operation, making it a highly efficient method for the generation of compound libraries for high-throughput screening.

| Reaction Type | Reactants | Product Type |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy Amides |

These MCR strategies provide a rapid and versatile approach to the synthesis of complex piperidine-containing molecules with potential applications in various fields of chemical research.

Pharmacological and Biological Significance of 1 Cyclohexylpiperidin 4 One Derivatives

Investigation of Molecular Mechanisms of Action

The diverse biological activities of 1-cyclohexylpiperidin-4-one derivatives are a direct result of their interactions with a range of molecular targets. These interactions can lead to the inhibition of enzymes, the modulation of receptor activity, and interference with other critical cellular processes.

Derivatives of this compound have been identified as potent inhibitors of soluble epoxide hydrolase (s-EH), an enzyme that plays a crucial role in the metabolism of signaling lipids. The inhibition of s-EH is a promising therapeutic strategy for the treatment of hypertension, inflammation, and pain. Research has shown that specific structural modifications to the this compound core can lead to highly effective s-EH inhibitors.

A series of 1-cyclohexyl-4-substituted piperidine (B6355638) derivatives have been synthesized and evaluated for their s-EH inhibitory activity. The introduction of various functional groups at the 4-position of the piperidine ring has a significant impact on their potency. For instance, compounds incorporating a urea (B33335) or thiourea (B124793) moiety have demonstrated notable inhibitory effects.

Table 1: Examples of this compound Derivatives as s-EH Inhibitors

| Compound | Structure | IC₅₀ (nM) |

| 1-Cyclohexyl-4-(N-(4-(trifluoromethoxy)phenyl)carbamoyl)piperidin-1-ium trifluoroacetate | 5.4 | |

| 1-(1-Cyclohexylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 7.8 | |

| 1-(1-Cyclohexylpiperidin-4-yl)-3-(4-cyanophenyl)urea | 12 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The versatility of the this compound scaffold extends to the modulation of G protein-coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of physiological processes. Derivatives have been developed to target a variety of GPCRs, including muscarinic, dopamine (B1211576), histamine (B1213489), and melanocortin receptors.

Muscarinic Acetylcholine (B1216132) Receptors: Certain derivatives have been investigated as antagonists for muscarinic acetylcholine receptors, which are implicated in various functions of the central and peripheral nervous systems.

Dopamine Receptors: The development of ligands for dopamine receptors is a key area of research for neurological and psychiatric disorders. The this compound framework has been utilized to design novel dopamine receptor modulators.

Histamine Receptors: Histamine receptor antagonists are widely used to treat allergies and other inflammatory conditions. The structural features of this compound have been incorporated into the design of new histamine H3 receptor antagonists.

Melanocortin Receptors: The melanocortin receptor system is involved in regulating energy homeostasis, and modulators of these receptors are being explored for the treatment of obesity and cachexia. Spirocyclic derivatives of this compound have shown promise as melanocortin-4 receptor (MC4R) agonists.

Recent studies have highlighted the potential of this compound derivatives to modulate epigenetic pathways. Specifically, these compounds have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation and is a promising target for cancer therapy. The inhibition of LSD1 can lead to the reactivation of tumor suppressor genes.

Beyond enzymes and GPCRs, this compound derivatives have been shown to interact with other important biological targets, such as ion channels and transporters. For example, certain derivatives have been found to modulate the activity of calcium channels, which are essential for a wide range of cellular functions.

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective interactions with their biological targets.

Through systematic modifications of the this compound scaffold and subsequent biological evaluation, researchers have been able to identify the key pharmacophoric elements responsible for activity. These studies have revealed the importance of:

The Cyclohexyl Group: This group often plays a crucial role in binding to hydrophobic pockets within the target protein.

The Piperidine Ring: The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated to form ionic interactions. The conformation of the piperidine ring is also critical for optimal binding.

Substituents at the 4-Position: The nature, size, and electronic properties of the substituent at the 4-position of the piperidine ring are major determinants of potency and selectivity. This position is often a key point for introducing functional groups that can engage in specific interactions with the target.

These SAR insights are instrumental in the rational design of new and improved this compound derivatives with enhanced pharmacological profiles.

Optimization of Receptor Affinity and Selectivity through SAR

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the affinity and selectivity of a lead compound for its biological target. For derivatives of this compound, SAR studies involve systematically modifying the chemical structure to understand how these changes affect the compound's interaction with various receptors. The goal is to enhance binding to the desired target while minimizing off-target interactions, thereby improving the therapeutic index.

The this compound scaffold is a versatile starting point for the synthesis of ligands targeting a range of receptors, including G protein-coupled receptors (GPCRs) and sigma receptors. frontiersin.orgontosight.ai The cyclohexyl group, for instance, is often crucial for receptor affinity. Studies on sigma receptor ligands have shown that replacing the cyclohexyl ring with other substituents, such as aryl groups, can lead to a significant drop in affinity for both sigma-1 and sigma-2 receptor subtypes. frontiersin.org Conversely, modifications to other parts of the molecule, such as the piperidine ring or appended functional groups, can fine-tune selectivity.

In the context of cannabinoid type-1 receptor (CB1R) ligands, SAR studies have revealed that the nature of substituents on related core structures significantly influences binding affinity. biomolther.org For example, attaching a naphthalenyl group to the methanone (B1245722) moiety of indol-3-yl-methanone derivatives resulted in high ligand affinity. biomolther.org Although these are not direct derivatives of this compound, the principles of SAR are transferable, suggesting that aromatic extensions from the core scaffold could modulate receptor interaction.

Similarly, research on muscarinic acetylcholine receptor (mAChR) ligands has demonstrated the power of SAR in dissecting the mechanism of action. By synthesizing and characterizing truncated variants of a selective M₁ mAChR agonist, researchers were able to identify the specific moieties responsible for agonistic and antagonistic activity. nih.gov One such fragment, 1-(1-cyclohexylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (VCP794), lost its agonistic selectivity for the M₁ receptor, highlighting the subtle structural requirements for specific receptor activation. nih.gov

The table below summarizes key SAR findings for related piperidine-containing compounds, illustrating how structural modifications impact receptor binding.

| Core Scaffold/Derivative Class | Structural Modification | Effect on Receptor Affinity/Selectivity | Receptor Target(s) | Reference |

|---|---|---|---|---|

| 1-Cyclohexylpiperazine (PB28 Analogues) | Removal or replacement of the cyclohexyl ring with aryl rings | ~1000-fold drop in affinity | Sigma-1 and Sigma-2 | frontiersin.org |

| 1-Cyclohexylpiperazine (PB28 Analogues) | Replacement of proximal piperazine (B1678402) N-atom with carbon (forming 1-cyclohexylpiperidine) while maintaining distal N-basicity | Maintained high sigma-1 affinity (Ki = 1.1 nM) | Sigma-1 | frontiersin.org |

| Indol-3-yl-methanone Derivatives | Attachment of a pentyl group to indole (B1671886) N1 and a naphthalenyl group to the methanone carbon | Highest ligand affinity observed in the series | Cannabinoid (CB₁) | biomolther.org |

| TBPB (M₁ Agonist) Fragment | Truncation to 1-(1-cyclohexylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (VCP794) | Loss of agonistic selectivity for M₁ receptor | Muscarinic (M₁) | nih.gov |

Functional Selectivity and Biased Agonism Studies

The concept of functional selectivity, or biased agonism, has revolutionized GPCR pharmacology. nih.gov It describes the ability of a ligand to stabilize specific receptor conformations, thereby preferentially activating certain downstream signaling pathways over others. nih.govub.edufrontiersin.org Traditionally, receptor signaling was viewed as a linear process, but it is now understood that GPCRs can signal through multiple pathways, most notably G protein-dependent pathways and β-arrestin-mediated pathways. nih.govnih.gov A biased agonist can selectively engage one of these pathways, which holds the potential to develop drugs with improved efficacy and fewer side effects. frontiersin.orgmdpi.com

For example, in the context of opioid receptors, the hypothesis has been that G protein signaling mediates the desired analgesic effects, while β-arrestin signaling is implicated in adverse effects like respiratory depression and tolerance. mdpi.com Therefore, a G protein-biased µ-opioid receptor agonist could theoretically provide pain relief with a reduced side-effect profile. mdpi.com

Derivatives of this compound, as modulators of various GPCRs, are prime candidates for the exploration of biased agonism. ontosight.ainih.gov By subtly modifying the structure of these derivatives, it may be possible to create ligands that exhibit a bias towards either G protein or β-arrestin pathways. Studies on novel ligands for the Nociceptin/Orphanin FQ Opioid Receptor (NOPR) have shown that minor structural changes to a lead compound were sufficient to switch from antagonistic to agonistic activity and induce biased G protein signaling. nih.gov Similarly, research on the M₁ muscarinic receptor revealed that the agonist TBPB displays "unprecedented functional selectivity," which was initially attributed to allosteric binding but later proposed to involve a bitopic interaction with both orthosteric and allosteric sites. nih.gov This dual interaction mode could be a mechanism for achieving functional selectivity. nih.gov

The development of biased agonists requires a quantitative analysis of signaling pathways to determine a ligand's "bias factor". ub.edu This involves comparing the potency and efficacy of a test compound in different functional assays (e.g., G protein activation vs. β-arrestin recruitment) relative to a balanced or reference agonist. nih.govfrontiersin.org

The table below illustrates the concept of biased agonism by showing how different ligands for a given receptor can preferentially activate distinct signaling pathways.

| Ligand Type | Signaling Pathway Preference | Potential Therapeutic Outcome | Reference |

|---|---|---|---|

| Balanced Agonist | Activates both G protein and β-arrestin pathways | Traditional therapeutic effects and associated side effects | frontiersin.org |

| G Protein-Biased Agonist | Preferentially activates G protein signaling | Targeted therapeutic effects with potentially reduced side effects (e.g., analgesia without respiratory depression for opioids) | frontiersin.orgmdpi.com |

| β-Arrestin-Biased Agonist | Preferentially activates β-arrestin signaling | Novel therapeutic applications by harnessing β-arrestin-mediated pathways | nih.govnih.gov |

Preclinical Pharmacological Profiling and Target Validation

Before a drug candidate can advance to clinical trials, it must undergo rigorous preclinical pharmacological profiling and target validation. sygnaturediscovery.commedwinpublishers.com This stage is critical for establishing the compound's therapeutic potential and safety profile. sygnaturediscovery.com Many promising compounds fail in clinical trials due to a lack of efficacy or unforeseen toxicity, issues that can often be traced back to inadequate preclinical assessment. sygnaturediscovery.com

Preclinical Pharmacological Profiling involves a suite of in vitro and in vivo studies to characterize the drug's effects. medwinpublishers.com This includes:

Pharmacodynamics (PD): Studies to confirm that the compound interacts with its intended target and produces the desired biological effect in cellular and animal models of disease.

Toxicology: A series of studies to identify potential adverse effects and determine a safe dosage range for initial human trials. medwinpublishers.com

Target Validation is the process of confirming that a specific biological molecule (e.g., a receptor or enzyme) is directly involved in the disease process and that modulating its activity is likely to have a therapeutic benefit. ddtjournal.comdanaher.com This is a foundational step in drug discovery. ddtjournal.com The process often involves multiple steps:

Target Identification: Discovering a biomolecule of interest that may be linked to a disease. ddtjournal.com

Evaluation and Assay Development: Assessing the target's potential and creating bioassays to measure its biological activity. sygnaturediscovery.comddtjournal.com

Use of Tool Compounds: Employing specific molecules, such as derivatives of this compound, to modulate the target in experimental systems. sygnaturediscovery.com

Phenotypic Analysis: Observing the effects of target modulation at the cellular, tissue, or whole-organism level. danaher.com Genetic methods like gene knockouts or RNA interference are also used to validate targets. danaher.com

Successful target validation provides strong evidence that the pharmacological mechanism is relevant to the disease, thereby increasing the probability of success in subsequent clinical development. sygnaturediscovery.com

The following table outlines the key stages and objectives of preclinical pharmacological profiling.

| Stage | Objective | Key Activities | Reference |

|---|---|---|---|

| Pharmacodynamics (PD) | To demonstrate efficacy and mechanism of action. | In vitro functional assays, cell-based models, animal models of disease. | medwinpublishers.com |

| Pharmacokinetics (PK) | To characterize the ADME (Absorption, Distribution, Metabolism, Excretion) profile. | In vitro metabolism studies (e.g., liver microsomes), in vivo studies to measure drug levels in plasma and tissues over time. | medwinpublishers.comacs.org |

| Toxicology/Safety Pharmacology | To identify potential toxicities and establish a safe dose. | Acute and repeat-dose toxicity studies in animal models, safety screening against a panel of off-targets (e.g., hERG channel). | medwinpublishers.com |

| Target Validation | To confirm the link between the biological target and the disease. | Use of tool compounds, genetic modification (e.g., knockouts), biomarker analysis. | sygnaturediscovery.comddtjournal.com |

Advanced Analytical Techniques for Comprehensive Characterization and Research Applications

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 1-Cyclohexylpiperidin-4-one. measurlabs.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS delivers the exact mass of a molecule with high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com

For this compound (C₁₁H₁₉NO), the theoretical exact mass can be calculated using the monoisotopic masses of its constituent atoms (C=12.0000, H=1.0078, N=14.0031, O=15.9949). An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity. nih.gov

Furthermore, HRMS can be coupled with fragmentation techniques. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. Analysis of these fragments provides valuable information about the molecule's structure, corroborating the identity of this compound. The high resolution of the instrument enables the accurate mass measurement of these fragments, further enhancing the confidence in structural assignment. researchgate.net

Table 1: Theoretical Isotopic Distribution for this compound (C₁₁H₁₉NO)

| Mass (m/z) | Relative Abundance (%) |

| 181.1467 | 100.00 |

| 182.1500 | 12.28 |

| 183.1534 | 0.78 |

This table illustrates the expected relative abundances of the major isotopes for the molecular ion of this compound, which can be verified by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. researchgate.netethernet.edu.et It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first step in structural analysis. emerypharma.com

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin splitting). For this compound, one would expect to see distinct signals for the protons on the cyclohexyl ring and the piperidinone ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. A key feature in the ¹³C NMR spectrum of this compound would be the signal for the carbonyl carbon (C=O) at a characteristic downfield chemical shift.

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei. harvard.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, helping to piece together the spin systems within the cyclohexyl and piperidinone rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the cyclohexyl and piperidinone rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~208 |

| Piperidinone C2/C6 | ~52 |

| Piperidinone C3/C5 | ~41 |

| Cyclohexyl C1' (attached to N) | ~60 |

| Cyclohexyl C2'/C6' | ~30 |

| Cyclohexyl C3'/C5' | ~26 |

| Cyclohexyl C4' | ~25 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Beyond simple structure confirmation, NMR spectroscopy is a powerful tool for analyzing mixtures and monitoring the progress of chemical reactions in real-time. nih.gov For instance, in the synthesis of derivatives of this compound, NMR can be used to track the disappearance of starting material and the appearance of product without the need for separation. researchgate.net This provides valuable kinetic and mechanistic information. Furthermore, specialized NMR techniques can be employed to analyze complex mixtures containing this compound, helping to identify and quantify its presence alongside impurities or other reactants.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. openaccessjournals.comresearchgate.net The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. shimadzu.com

Different HPLC modes can be employed:

Reversed-Phase HPLC: This is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). wikipedia.org this compound, being a moderately polar compound, can be effectively analyzed using this method.

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. wikipedia.org It can be an alternative for the purification of this compound.

HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is suitable for polar compounds and uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water. wikipedia.org

A variety of detectors can be coupled with HPLC for the detection of this compound, including UV-Vis detectors (as the carbonyl group has a weak UV absorbance) and, more powerfully, mass spectrometers (LC-MS) for simultaneous separation and mass identification. nih.gov

Table 3: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

This table provides a general starting point for developing an HPLC method for this compound.

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly if it is derivatized to increase its volatility. nih.govnih.gov Derivatization, such as silylation or acylation of the ketone, can make the compound more amenable to GC analysis. researchgate.net

GC-MS separates compounds based on their boiling points and their interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. mdpi.com This technique is highly sensitive and can be used to detect and quantify trace amounts of this compound or its derivatives in complex matrices. chemrxiv.org

Chiral Chromatography for Enantiomeric Excess Determination

While this compound is an achiral molecule, the principles of chiral chromatography are crucial for the analysis of its chiral derivatives. The synthesis of complex molecules often involves intermediates or final products that are chiral, necessitating methods to separate and quantify their enantiomers. The enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is a critical parameter in pharmaceutical development and stereoselective synthesis. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for determining enantiomeric excess. nih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. The choice of the CSP is critical and often involves derivatives of polysaccharides, proteins, or cyclodextrins. sci-hub.se For instance, cyclodextrin-based stationary phases have proven effective in the enantiomeric resolution of various chiral compounds, including those found in essential oils. sci-hub.se

In the context of piperidine (B6355638) derivatives, chiral chromatography is indispensable. For example, the stereoselective synthesis of pharmacologically active piperidines often yields mixtures of enantiomers whose separation and quantification are achieved through chiral HPLC. unipa.it The development of efficient resolving agents, such as derivatives of tartaric acid or mandelic acid, can facilitate the separation of racemic mixtures of piperidine derivatives, with the resulting enantiomeric purity often determined by chiral capillary electrophoresis or HPLC. google.com

Table 1: Chiral Chromatography Techniques for Piperidine Derivatives

| Technique | Stationary Phase Example | Application | Reference |

| Chiral HPLC | Daicel Chiralpak IA | Separation of enantiomers of bicyclic piperidine derivatives | unipa.it |

| Chiral Capillary Electrophoresis | - | Determination of optical purity of resolved piperidine derivatives | google.com |

| Chiral GC | Cyclodextrin-based | Enantiomeric resolution of chiral compounds | sci-hub.se |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unambiguous information about molecular structure, conformation, and packing. wikipedia.orgnih.gov For this compound and its derivatives, this technique is instrumental in establishing the absolute stereochemistry of chiral centers and understanding the preferred conformation in the solid state. nih.gov

The conformation of the piperidine ring is a key structural feature. In many piperidin-4-one derivatives, the six-membered ring adopts a chair conformation, which is generally the most stable arrangement. nih.govchemrevlett.com However, the nature and orientation of substituents can influence this conformation. For example, the presence of a Csp2 hybridized carbon atom adjacent to the nitrogen can distort the ring towards a half-chair conformation. nih.gov

Crystallographic studies on piperidine derivatives have revealed detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov This information is crucial for understanding the physical properties of the solid material and for computational modeling studies. nih.govmdpi.com The solid-state conformation of a molecule can significantly impact its properties and behavior. nih.govmdpi.comresearchgate.net

Table 2: Crystallographic Data for a Piperidin-4-one Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 11.456 (2) |

| c (Å) | 12.567 (3) |

| β (°) | 109.12 (3) |

| Volume (ų) | 1375.1 (5) |

| Conformation | Chair |

Spectroscopic Methods for Electronic and Vibrational Fingerprinting (e.g., UV-Vis, FT-IR)

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable information about the electronic and vibrational properties of molecules, creating a unique "fingerprint" for identification and characterization. specac.combruker.com

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. uzh.ch The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. libretexts.org For piperidin-4-one derivatives, the carbonyl group (C=O) is a key chromophore. The electronic transitions associated with the carbonyl group, typically n → π* transitions, can be observed in the UV region. uomustansiriyah.edu.iq The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of other functional groups. uomustansiriyah.edu.iqup.ac.za While specific UV-Vis data for this compound is not detailed in the search results, the general principles of UV-Vis spectroscopy are applicable for its characterization. researchgate.net

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational energies of its chemical bonds. bruker.comvscht.cz The resulting spectrum displays a pattern of absorption bands, with each band corresponding to a specific type of bond vibration (e.g., stretching, bending). specac.com This makes FT-IR an excellent tool for identifying the functional groups present in a molecule. spectroscopyonline.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=O stretch: A strong absorption band typically in the region of 1700-1725 cm⁻¹ for a saturated cyclic ketone.

C-N stretch: A moderate absorption band in the region of 1250-1020 cm⁻¹.

C-H stretch: Absorption bands for the aliphatic C-H bonds of the cyclohexyl and piperidine rings, typically appearing just below 3000 cm⁻¹. vscht.cz

The precise positions of these bands can provide further structural information. For instance, the exact frequency of the C=O stretch can be influenced by ring strain and other structural features. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that is unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. specac.com

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl | C=O Stretch | ~1715 | Strong |

| Amine | C-N Stretch | 1250-1020 | Moderate |

| Alkane | C-H Stretch | < 3000 | Strong |

| Alkane | C-H Bend | ~1465 and ~1375 | Variable |

Theoretical and Computational Chemistry in the Study of 1 Cyclohexylpiperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Density Functional Theory (DFT) has become a widely used quantum mechanical method in modern medicinal chemistry for modeling the electronic structure of molecules. jmchemsci.com Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient for larger molecules. youtube.com The theory is based on two core theorems: the first states that the ground-state energy is a unique functional of the electron density, and the second establishes that the density that minimizes this energy functional is the true ground-state electron density. youtube.com

For piperidin-4-one derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine a variety of molecular properties. researchgate.net These studies provide optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. jmchemsci.comnih.gov

Other properties calculated via DFT include:

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential intermolecular interactions. jmchemsci.comnih.gov

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular bonding, charge transfer, and hyperconjugative interactions. nih.gov

| Calculated Property | Significance in Molecular Analysis | Typical DFT Functional/Basis Set |

| Optimized Geometry | Provides the most stable 3D structure (bond lengths, angles). | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energies | Determines electronic transition properties and chemical reactivity. | B3LYP/6-31G(d,p) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | B3LYP/6-31G(d) |

| Vibrational Frequencies | Predicts infrared and Raman spectra for comparison with experimental data. | B3LYP/6-31G(d,p) |

| Global Reactivity Descriptors | Quantifies chemical hardness, softness, and electrophilicity index. | B3LYP/6-31G(d,p) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters beyond fundamental physical constants. While computationally more demanding than DFT, these methods can offer higher accuracy for certain properties. The complexity and computational cost of ab initio calculations increase rapidly with the size of the molecular system and the desired level of accuracy. arxiv.org

These methods are crucial when highly precise energetic and structural information is required. For a molecule like 1-Cyclohexylpiperidin-4-one, ab initio calculations could be used to:

Accurately predict thermochemical data such as enthalpy of formation.

Determine precise rotational constants for comparison with microwave spectroscopy.

Calculate excited state energies with high confidence.

The development of new algorithms and the increasing power of supercomputers are making these high-accuracy predictions more accessible for molecules of pharmaceutical interest. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Events

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By applying Newton's equations of motion, MD simulations track the movements of atoms and molecules over time, offering insights into conformational changes and binding processes that are often inaccessible to static modeling techniques. youtube.com These simulations are essential for understanding how a flexible molecule like this compound and its derivatives behave in a dynamic biological environment, such as in a solvent or bound to a protein. nih.gov

MD simulations are frequently used to validate the results of molecular docking. mdpi.com After a ligand is docked into a protein's active site, an MD simulation, often run for nanoseconds, can assess the stability of the predicted binding pose. mdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of atomic positions over time relative to a reference structure, indicating the stability of the protein-ligand complex. A stable RMSD suggests a stable binding pose. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. mdpi.com

Interaction Diagrams: These diagrams visualize the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein throughout the simulation.

By simulating the dynamic behavior of the ligand-receptor complex, MD provides a more realistic and detailed understanding of the binding event. mdpi.comresearchgate.net

Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor), which is typically a protein. researchgate.net This method is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target. alrasheedcol.edu.iq For derivatives of this compound, docking studies are crucial for identifying potential protein targets and understanding the structural basis of their biological activity. nih.gov

The docking process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's active site.

Scoring: A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each generated pose. The pose with the best score is considered the most likely binding mode. researchgate.net

Docking results provide valuable information about how a ligand interacts with the amino acid residues in the active site. amazonaws.com Analysis of the docked complex, often visualized with software like Biovia Discovery Studio or PyMOL, reveals key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to binding affinity. nih.govjournaljpri.com This information is critical for optimizing lead compounds to improve their potency and selectivity.

| Docking Parameter | Description | Relevance to Drug Design |

| Binding Affinity/Energy | A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. | Lower binding energy generally indicates a more potent inhibitor. |

| Binding Pose/Orientation | The predicted 3D arrangement of the ligand within the active site. | Reveals how the ligand fits into the binding pocket. |

| Hydrogen Bonds | Specific electrostatic interactions between the ligand and protein residues. | Key interactions that provide specificity and contribute significantly to binding affinity. |

| Hydrophobic Interactions | Non-polar interactions between the ligand and receptor. | Important for anchoring the ligand in the binding site. |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also a powerful tool for predicting spectroscopic properties and exploring potential chemical reactions. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can aid in the interpretation of experimental spectra. For example, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy, helping to confirm the structure of a synthesized compound. nih.gov

Furthermore, computational methods can be used to map out reaction pathways, providing a detailed understanding of chemical transformations. arxiv.org This involves locating the structures of reactants, products, and, crucially, the transition states that connect them on the potential energy surface. By calculating the activation energies associated with these transition states, chemists can predict the feasibility and kinetics of a reaction. mdpi.com This predictive capability is valuable for:

Understanding reaction mechanisms in detail.

Predicting the regioselectivity and stereoselectivity of reactions. nih.gov

Designing more efficient synthetic routes. nih.gov

For this compound, these methods could be applied to predict its reactivity in various chemical transformations or to understand its metabolic fate by simulating potential enzymatic reactions.

Environmental Impact and Ecotoxicological Investigations of 1 Cyclohexylpiperidin 4 One and Analogues

Environmental Degradation Pathways and Metabolite Profiling

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For an organic compound like 1-Cyclohexylpiperidin-4-one, these pathways would typically include biodegradation, hydrolysis, and photolysis.

Biodegradation is a primary mechanism for the removal of organic pollutants from the environment, mediated by microorganisms such as bacteria and fungi. Studies on the biodegradation of related piperidine (B6355638) structures suggest that the stability of the heterocyclic ring can influence its susceptibility to microbial attack. The process often begins with enzymatic modifications, such as hydroxylation or N-dealkylation, followed by ring cleavage. Identifying the specific microorganisms capable of degrading this compound and the enzymatic pathways involved would be crucial.

Metabolite profiling is essential to a comprehensive environmental assessment. The degradation of a parent compound can lead to the formation of transformation products that may be more persistent or toxic. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are employed to identify these metabolites in environmental matrices like soil and water. However, no such metabolite profiling studies have been published for this compound.

Bioaccumulation and Persistence Assessment

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure, leading to a concentration higher than in the environment. The potential for a substance to bioaccumulate is often predicted using its octanol-water partition coefficient (Kow). A high log Kow value suggests a greater affinity for lipids and thus a higher potential for bioaccumulation in fatty tissues of organisms. Without experimental data, the bioaccumulation potential of this compound remains unknown.

Persistence is a measure of the time a chemical remains in a particular environment before it is broken down. It is typically expressed as a half-life (the time it takes for 50% of the substance to disappear). Persistence is evaluated in different environmental compartments, including water, soil, and sediment. Factors influencing persistence include the chemical's structure, temperature, pH, and the presence of degrading microorganisms. nih.gov A substance's persistence is a key factor in its potential to cause long-term environmental harm. nih.gov

A quantitative weight-of-evidence approach is often used to characterize the persistence and bioaccumulation potential of chemicals, integrating data from various sources. nih.gov

Ecotoxicological Studies and Risk Assessment Methodologies

Ecotoxicological studies are conducted to determine the harmful effects of a chemical on living organisms in the environment. Standardized tests are performed on a range of organisms representing different trophic levels, such as algae (representing producers), daphnids (representing primary consumers), and fish (representing secondary consumers). These tests determine acute toxicity (e.g., LC50 - the concentration lethal to 50% of the test population) and chronic toxicity (long-term effects on reproduction, growth, and survival). No ecotoxicity data for this compound is currently available in the public domain.

Risk assessment for a chemical involves comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC). erasm.org The PEC is an estimate of the concentration of the substance in the environment, based on its usage and release patterns. The PNEC is derived from ecotoxicity data and represents the concentration below which harmful effects on the ecosystem are unlikely to occur. The risk is characterized by the PEC/PNEC ratio; a value greater than one suggests a potential risk to the environment. erasm.org

Quantitative Structure-Activity Relationships (QSAR) in Environmental Toxicology

Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the properties of a chemical, including its toxicity, based on its molecular structure. nih.gov These models are valuable tools for screening chemicals for potential environmental hazards, especially when experimental data is lacking. nih.gov

For a QSAR model to be reliable, it must be developed using a large dataset of chemicals with known properties and be rigorously validated. nih.gov The applicability domain of the model must also be defined to ensure that it is only used to make predictions for chemicals that are structurally similar to those in the training set. While QSAR models exist for predicting the ecotoxicity of various classes of organic compounds, no specific, validated models for N-substituted piperidinones like this compound have been detailed in the reviewed literature. The development of such models would be a valuable step in prioritizing this and similar compounds for further environmental testing.

常见问题

Basic: What synthetic routes are recommended for 1-Cyclohexylpiperidin-4-one, and how can reaction purity be optimized?

Answer:

this compound (CAS 16771-84-9) is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves cyclohexylamine reacting with a ketone precursor (e.g., 4-piperidone derivatives) under acidic or catalytic conditions . To optimize purity:

- Use reflux conditions (e.g., 60–80°C) with solvents like dichloromethane or toluene to enhance reaction efficiency.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via ¹H/¹³C NMR (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) and GC-MS (m/z 181.28 for [M+H]⁺) .

Advanced: How can computational methods predict the reactivity of this compound in novel reaction systems?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure and reactivity:

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., keto-enol tautomerization) using software like Gaussian or ORCA .

- Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare experimental vs. computed activation energies .

- Use Molecular Dynamics (MD) simulations to study solvent effects (e.g., polarity impact on reaction rates) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹.

- GC-MS : Base peak at m/z 98 (piperidinone fragment) and molecular ion at m/z 181.28 .

- Elemental Analysis : Verify empirical formula (C₁₁H₁₉NO) with ≤0.3% deviation .

Advanced: What strategies resolve discrepancies in reported yield data for this compound synthesis?

Answer:

Discrepancies often arise from variations in catalysts, solvents, or workup methods. Mitigation strategies:

- Systematic Replication : Reproduce published protocols exactly, noting deviations (e.g., solvent purity, stirring rate) .

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) impacting yield .

- Statistical Analysis : Apply ANOVA to compare yields across studies; report confidence intervals (e.g., 95% CI) .

- Cross-Lab Validation : Collaborate to standardize protocols, ensuring inter-laboratory reproducibility .

Methodology: How to design a reproducible protocol for studying this compound’s stability under varying conditions?

Answer:

Follow a structured approach:

Define Variables :

- Independent variables: Temperature (25–60°C), pH (3–10), light exposure.

- Dependent variables: Degradation rate (HPLC quantification), impurity profile .

Experimental Design :

- Use accelerated stability testing (ICH Q1A guidelines) with controlled humidity chambers.

- Sample at intervals (0, 7, 14, 30 days) .

Analytical Methods :

- HPLC-PDA : Monitor degradation products (C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry : Identify degradation byproducts (e.g., oxidation at the piperidinone ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。